molecular formula C15H17N5S2 B502444 {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE

Cat. No.: B502444
M. Wt: 331.5g/mol
InChI Key: LQBWEEZXFNPFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE is a complex organic compound that features a unique combination of a tetrazole ring, a thiophene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring through the cyclization of phenylhydrazine with sodium azide. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the alkylation of the thiophene ring with the amine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and sensors .

Mechanism of Action

The mechanism of action of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both the tetrazole and thiophene rings provides a versatile platform for further functionalization and application .

Properties

Molecular Formula

C15H17N5S2

Molecular Weight

331.5g/mol

IUPAC Name

3-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C15H17N5S2/c1-2-6-13(7-3-1)20-15(17-18-19-20)22-11-5-9-16-12-14-8-4-10-21-14/h1-4,6-8,10,16H,5,9,11-12H2

InChI Key

LQBWEEZXFNPFJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CS3

Origin of Product

United States

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